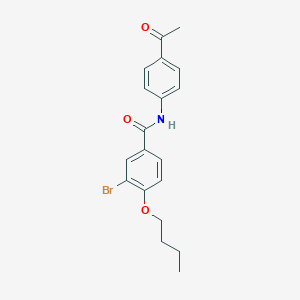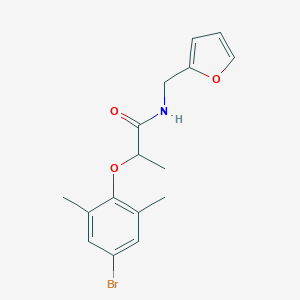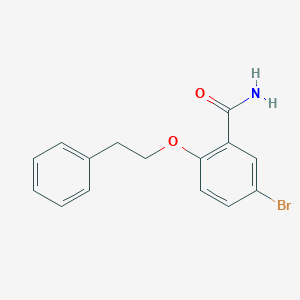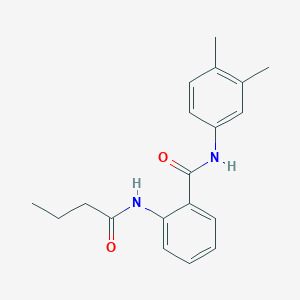![molecular formula C16H17N3O8S B250589 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol, also known as NBDHEX, is a small molecule inhibitor that has gained popularity in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol exerts its anti-cancer effects through the inhibition of heat shock protein 90 (HSP90), a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In addition, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been found to reduce the expression of various markers of inflammation and angiogenesis, which are important processes in tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol is its specificity for HSP90, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally. However, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has relatively low potency compared to other HSP90 inhibitors, which may limit its efficacy in certain cancer types. In addition, 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. One area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol treatment. This could help to identify patients who are most likely to benefit from 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol therapy. Another direction is the optimization of the synthesis method to improve the potency and solubility of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol. Finally, the combination of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol with other anti-cancer agents is an area of active research, as it may enhance the therapeutic efficacy of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol.
Méthodes De Synthèse
The synthesis of 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol involves the reaction of 2-aminoethoxyethanol with 2-nitro-4-(3-nitrobenzenesulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction mixture is then stirred for several hours at room temperature to obtain the desired product. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Formule moléculaire |
C16H17N3O8S |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-[2-[2-nitro-4-(3-nitrophenyl)sulfonylanilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O8S/c20-7-9-27-8-6-17-15-5-4-14(11-16(15)19(23)24)28(25,26)13-3-1-2-12(10-13)18(21)22/h1-5,10-11,17,20H,6-9H2 |
Clé InChI |
SLRVCGXZRCZJNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)NCCOCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)